molecular formula C18H15ClN2O3S2 B2898734 (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one CAS No. 875285-86-2

(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one

Cat. No.: B2898734
CAS No.: 875285-86-2
M. Wt: 406.9
InChI Key: FZEVBKKRVCXCEM-WJDWOHSUSA-N
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Description

(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of furan, thiazolidinone, and morpholine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Furan Derivative: The initial step involves the synthesis of the 5-(2-chlorophenyl)furan-2-carbaldehyde through a reaction between 2-chlorobenzaldehyde and furan-2-carbaldehyde.

    Synthesis of Thiazolidinone: The next step is the preparation of 3-morpholino-2-thioxothiazolidin-4-one by reacting morpholine with a suitable thiazolidinone precursor.

    Condensation Reaction: The final step involves a condensation reaction between the furan derivative and the thiazolidinone compound under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, research is ongoing to explore the therapeutic potential of this compound. Its unique chemical properties may lead to the development of new treatments for diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-5-((5-phenylfuran-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one
  • (Z)-5-((5-(2-bromophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one
  • (Z)-5-((5-(2-methylphenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one

Uniqueness

What sets (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one apart from similar compounds is the presence of the 2-chlorophenyl group. This substitution can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S2/c19-14-4-2-1-3-13(14)15-6-5-12(24-15)11-16-17(22)21(18(25)26-16)20-7-9-23-10-8-20/h1-6,11H,7-10H2/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEVBKKRVCXCEM-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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